(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
CAS No.: 1171176-81-0
Cat. No.: VC4218166
Molecular Formula: C20H20N6O3
Molecular Weight: 392.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171176-81-0 |
|---|---|
| Molecular Formula | C20H20N6O3 |
| Molecular Weight | 392.419 |
| IUPAC Name | 1,3-benzodioxol-5-yl-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H20N6O3/c1-14-22-18(11-19(23-14)26-5-4-21-12-26)24-6-8-25(9-7-24)20(27)15-2-3-16-17(10-15)29-13-28-16/h2-5,10-12H,6-9,13H2,1H3 |
| Standard InChI Key | USMFTWDWHZEIKC-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5C=CN=C5 |
Introduction
The compound "(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d] dioxol-5-yl)methanone" represents a complex heterocyclic structure combining imidazole, pyrimidine, piperazine, and benzodioxole moieties. Compounds with such structural diversity are often explored for their potential pharmacological and biological activities due to the unique properties of their functional groups.
This article provides a detailed overview of the compound's synthesis, structural features, and potential applications based on available scientific literature.
Structural Features
The molecular structure of the compound can be dissected into the following key components:
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Imidazole Group: A five-membered aromatic ring containing two nitrogen atoms, known for its role in biological systems and pharmacological activity.
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Pyrimidine Core: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids and various drugs.
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Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.
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Benzodioxole Fragment: A bicyclic structure known for its electron-donating properties and contribution to biological activity.
These components are linked through a methanone (-CO-) group, forming a highly conjugated system that may influence the compound's electronic properties.
Synthesis
Although specific synthetic pathways for this compound are not directly available in the provided sources, general methodologies for similar compounds involve:
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Step 1: Functionalization of Imidazole and Pyrimidine
Starting with commercially available imidazole derivatives, functional groups are introduced via alkylation or acylation reactions. -
Step 2: Piperazine Coupling
The pyrimidine core is coupled with piperazine derivatives using nucleophilic substitution under basic conditions. -
Step 3: Benzodioxole Integration
The benzodioxole fragment is incorporated through condensation reactions involving aldehydes or ketones.
These steps are typically performed under controlled conditions to ensure regioselectivity and high yields.
Potential Applications
Compounds with similar structures have been studied extensively for their pharmacological activities:
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Antibacterial Activity
Imidazole-based compounds have shown efficacy against various bacterial strains by targeting cell membranes or enzymes . -
Antifungal Properties
Pyrimidine derivatives are known to inhibit fungal growth by interfering with nucleic acid synthesis . -
Neurological Applications
Piperazine-containing molecules are often explored as central nervous system agents due to their ability to cross the blood-brain barrier. -
Anticancer Potential
Benzodioxole fragments have been associated with cytotoxic activity against cancer cells by inducing apoptosis .
Analytical Data
Table summarizing key analytical data for compounds with related structures:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume